1,1,1,2,2-Pentachloropropane

Description

Strategic Importance of Highly Chlorinated Propane (B168953) Derivatives in Chemical Synthesis

Highly chlorinated propane derivatives are a class of organic compounds that have garnered significant attention in the chemical industry and academic research due to their versatile applications. Their strategic importance lies primarily in their role as key intermediates in the synthesis of a wide array of valuable chemical products. The presence of multiple chlorine atoms on the propane backbone imparts unique reactivity and physical properties, making them suitable for various chemical transformations.

Polychlorinated hydrocarbons, in general, are crucial in organic synthesis and the chemical industry, particularly in the development of pharmaceuticals and advanced materials. sioc-journal.cn The introduction of polychloroalkyl groups can significantly alter the biological activity of a compound. sioc-journal.cn Furthermore, these chlorinated derivatives serve as precursors for the synthesis of other functional groups, such as aldehydes, ketones, and carboxylic acids, providing a robust platform for late-stage synthetic modifications. sioc-journal.cn

Chlorinated hydrocarbons, including propanes, are extensively used as solvents and are fundamental building blocks for the manufacture of other chemicals. epa.gov The specific positioning and number of chlorine atoms influence the chemical and physical properties of the molecule, such as its boiling point, density, and reactivity. This allows for the tailored synthesis of derivatives with desired characteristics for specific applications. For instance, certain chlorinated propanes are instrumental in the production of pesticides and herbicides. google.com

A significant modern application for highly chlorinated propanes is in the synthesis of hydrofluoroolefins (HFOs), which are a new generation of refrigerants with low global warming potential. For example, 1,1,1,2,2-pentachloropropane is a key intermediate in a synthetic route to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a replacement for older hydrofluorocarbon (HFC) refrigerants. epo.org The process involves the fluorination of the pentachloropropane to yield the corresponding pentafluoropropane, which is then dehydrofluorinated to produce the target HFO. epo.org

The reactivity of chlorinated propanes is often harnessed through dehydrochlorination reactions, where the elimination of hydrogen chloride leads to the formation of valuable chlorinated alkenes. These alkenes, in turn, are precursors to a variety of other compounds. The controlled dehydrochlorination of specific pentachloropropane isomers can yield tetrachloropropenes, which are important intermediates in their own right. googleapis.com For example, 1,1,2,3-tetrachloropropene, an intermediate for herbicides, can be produced from the dehydrochlorination of 1,1,1,2,3-pentachloropropane (B1626564) or 1,1,2,2,3-pentachloropropane (B100383). googleapis.com

The strategic value of highly chlorinated propanes is thus multifaceted, stemming from their utility as versatile building blocks for agrochemicals, pharmaceuticals, and next-generation materials like environmentally benign refrigerants.

Foundational Research Trajectories for 1,1,1,2,2-Pentachloropropane

The foundational research into 1,1,1,2,2-pentachloropropane has been driven by the need for efficient synthetic routes to this and other polychlorinated alkanes for their subsequent conversion into valuable products. Research has primarily focused on chlorination and dehydrochlorination reactions of various propane and propene derivatives.

One significant research trajectory involves the synthesis of 1,1,1,2,2-pentachloropropane from less chlorinated propanes. A notable process starts with 1,1,2-trichloropropane. This starting material is first dehydrochlorinated to produce 1,1-dichloropropene (B165177). The subsequent chlorination of 1,1-dichloropropene can then yield 1,1,1,2,2-pentachloropropane. google.com This multi-step process allows for a degree of control over the final product distribution.

A patent describes a process for producing 1,1,1,2,2-pentachloropropane with high selectivity starting from 1,1,2-trichloropropane. google.com The initial dehydrochlorination is carried out using a caustic solution, followed by the chlorination of the resulting dichloropropene. google.com This method is highlighted as being advantageous over processes that rely solely on chlorination steps. google.com

Another established synthetic route to 1,1,1,2,2-pentachloropropane is through the direct chlorination of specific alkynes. For instance, the chlorination of 1-chloro-1-propyne at 0°C has been shown to produce 1,1,1,2,2-pentachloropropane. This method provides a direct pathway to the desired pentachloropropane isomer.

More recent research, driven by the demand for new refrigerants, has further solidified the importance of 1,1,1,2,2-pentachloropropane. A patented process outlines a synthetic route to HFO-1234yf starting from acetone (B3395972). In this route, acetone is first chlorinated to produce 1,1,1-trichloroacetone (B165163), which is then further chlorinated using phosphorus pentachloride (PCl5) to yield 1,1,1,2,2-pentachloropropane. epo.org This pentachloropropane is then used as a precursor for the final refrigerant product. epo.org

The table below summarizes key research findings related to the synthesis of 1,1,1,2,2-Pentachloropropane.

| Starting Material | Reagents/Conditions | Product | Reference |

| 1,1,2-Trichloropropane | 1. Caustic (dehydrochlorination) 2. Cl₂ (chlorination) | 1,1,1,2,2-Pentachloropropane | google.com |

| 1-Chloro-1-propyne | Cl₂ at 0°C | 1,1,1,2,2-Pentachloropropane | |

| Acetone | 1. Cl₂/chromia catalyst 2. PCl₅ | 1,1,1,2,2-Pentachloropropane | epo.org |

These research trajectories demonstrate the ongoing efforts to develop efficient and selective methods for the synthesis of 1,1,1,2,2-pentachloropropane, underscoring its continued relevance as a valuable chemical intermediate.

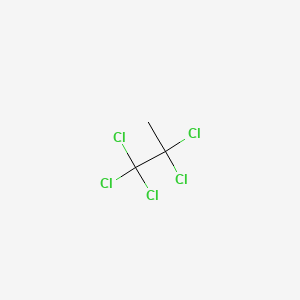

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2-pentachloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCVHAQNWWBTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204164 | |

| Record name | Propane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55632-13-8 | |

| Record name | Propane, pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Process Optimization for 1,1,1,2,2 Pentachloropropane

Targeted Synthesis Routes

The following sections explore potential, though not extensively documented, pathways for the synthesis of 1,1,1,2,2-pentachloropropane.

The construction of the 1,1,1,2,2-pentachloropropane molecule can be envisioned to start from simple aliphatic precursors, followed by a series of chlorination and/or rearrangement steps.

A theoretical pathway to 1,1,1,2,2-pentachloropropane could originate from acetone (B3395972). This would likely involve the initial formation of a chlorinated acetone derivative, such as 1,1,1-trichloroacetone (B165163). 1,1,1-Trichloroacetone can be synthesized through the chlorination of chloroacetone. acs.org

Subsequent steps to convert 1,1,1-trichloroacetone to the target molecule are not clearly described in the literature. A plausible, yet unconfirmed, route would involve the conversion of the ketone functional group into a dichlorinated carbon center. This transformation is chemically challenging and would require specific reagents capable of such a conversion without causing degradation of the starting material.

Another potential synthetic avenue involves the use of dichloropropane isomers as starting materials. However, existing research and patents in this area primarily focus on the synthesis of other pentachloropropane isomers, such as 1,1,1,2,3-pentachloropropane (B1626564) and 1,1,2,2,3-pentachloropropane (B100383), from dichloropropenes. These processes typically involve chlorination and dehydrochlorination steps. The specific isomerization or chlorination conditions required to yield the 1,1,1,2,2-isomer are not detailed in the available literature.

The selective synthesis of a specific isomer like 1,1,1,2,2-pentachloropropane would heavily rely on the development of highly specific catalytic systems and the precise control of reaction conditions.

For related chlorination reactions, various catalysts are employed. For instance, the synthesis of other chlorinated propanes often utilizes Lewis acids like aluminum chloride or iron(III) chloride. These catalysts can facilitate the addition of chlorine across double bonds or substitution reactions. However, their application to selectively produce 1,1,1,2,2-pentachloropropane has not been documented. The choice of catalyst would be critical to direct the chlorination to the desired positions and prevent the formation of other isomers.

The yield and selectivity of chlorination reactions are highly sensitive to reaction conditions.

Table 1: General Influence of Reaction Parameters on Chlorination Reactions

| Parameter | General Influence on Yield and Selectivity |

| Temperature | Can affect reaction rate and the distribution of products. Higher temperatures can lead to over-chlorination or decomposition. |

| Pressure | Primarily affects the concentration of gaseous reactants like chlorine, influencing the reaction rate. |

| Stoichiometry | The molar ratio of reactants (e.g., hydrocarbon to chlorine) is crucial in controlling the degree of chlorination and minimizing by-product formation. |

Fine-tuning these parameters would be essential to optimize any potential synthesis of 1,1,1,2,2-pentachloropropane. Without specific experimental data for this isomer, the optimal conditions remain theoretical and would require significant empirical investigation.

Catalytic Systems and Reaction Condition Fine-Tuning

Emerging Synthetic Approaches for Halogenated Propanes

The synthesis of specifically substituted polyhalogenated propanes, such as 1,1,1,2,2-pentachloropropane, requires methodologies that offer greater control and selectivity than traditional direct chlorination. Emerging synthetic approaches are moving away from non-selective free-radical reactions towards more refined catalytic and additive processes. These methods aim to improve yields of the desired isomer, minimize the formation of complex byproduct mixtures, and operate under more controlled and efficient conditions. Key among these advanced methods are telomerization reactions and catalyzed additions to unsaturated precursors.

Telomerization has proven to be a robust method for synthesizing polychloroalkanes. researchgate.net This process involves the reaction of a telogen (a molecule that provides the fragments for the ends of the final chain, like carbon tetrachloride) with a taxogen (an unsaturated molecule that polymerizes, like an alkene). The reaction can be initiated by various systems, with coordination initiators based on transition metals showing particular efficacy. researchgate.net For instance, the synthesis of 1,1,1,3,3-pentachloropropane (B1622584), an isomer of the target compound, is effectively achieved through the radical addition of carbon tetrachloride to vinyl chloride. researchgate.net Optimization of this process has identified specific conditions for maximizing yield and purity. researchgate.net

Detailed research into the synthesis of 1,1,1,3,3-pentachloropropane provides a valuable model for the synthesis of other pentachloropropanes. The process utilizes a copper(I) chloride catalyst with triethanolamine (B1662121) as a promoter. researchgate.net The optimization of various reaction parameters has been systematically studied to enhance the efficiency of the synthesis.

| Parameter | Optimal Range/Value |

|---|---|

| Reactant Mole Ratio (n(CCl₄):n(VnCl)) | 1 : 0.3-0.4 |

| Solvent (Acetonitrile) | 10%-20% of total reactant mass |

| Catalyst (Cuprous Chloride) | 1.5%-3.5% of vinyl chloride mass |

| Promoter (Triethanolamine) | Equal mass to cuprous chloride |

| Reaction Temperature | 110-125 °C |

| Reaction Pressure | 0.5-1.0 MPa |

| Reaction Time | 5-8 hours |

Under these optimized conditions, the yield of 1,1,1,3,3-pentachloropropane can reach 72% with a product purity of 98%. researchgate.net

Another advanced approach involves the use of iron-based catalyst systems. A process for manufacturing 1,1,1,3,3-pentachloropropane has been developed using an iron powder catalyst in conjunction with a co-catalyst like tributyl phosphate. google.com This method involves reacting carbon tetrachloride with vinyl chloride monomer. The findings from this process highlight the selectivity that can be achieved with modern catalytic systems.

| Parameter | Value/Observation |

|---|---|

| Reactants | Carbon Tetrachloride, Vinyl Chloride Monomer |

| Catalyst System | Iron powder, Tributyl Phosphate (co-catalyst) |

| Reaction Time | 10 hours |

| Initial Pressure | ~220 psig |

| Selectivity for HCC-240fa* | 93 mol. % |

| Vinyl Chloride Conversion | 66 mol. % |

| Observed Byproducts | CCl₃CH₂CHClCH₂CHCl₂, CCl₃CHClCH₂Cl |

*Note: HCC-240fa is the refrigerant designation for 1,1,1,3,3-pentachloropropane.

These catalytic telomerization reactions represent a significant improvement over older methods involving the direct, high-temperature, or photochemical chlorination of propane (B168953) or partially chlorinated propanes. google.com Such direct methods often lead to a wide array of polychlorinated products that are difficult and costly to separate, and can present safety hazards due to their explosive nature. google.com Emerging catalytic approaches offer the potential for stereospecific or regioselective additions, which are crucial for producing a single, desired isomer like 1,1,1,2,2-pentachloropropane in high purity. While specific examples for 1,1,1,2,2-pentachloropropane are less documented in readily available literature, the principles established in the synthesis of its isomers are directly applicable and represent the forefront of synthetic strategy for polyhalogenated propanes.

Iii. Advanced Reactivity Studies and Transformation Pathways of 1,1,1,2,2 Pentachloropropane

Halogen-Exchange and Dehydrohalogenation Reactions

The substitution of chlorine atoms with fluorine in 1,1,1,2,2-pentachloropropane and its isomers is a key process for producing hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have applications as refrigerants, foam blowing agents, and solvents. oxy.comfluorine1.ru These reactions can be carried out in either the liquid or vapor phase, with the choice of conditions influencing catalyst performance and product distribution.

Liquid-phase fluorination of pentachloropropane isomers, including 1,1,1,2,2-pentachloropropane, is a significant industrial process. oxy.comgoogle.com This method often employs a catalyst to facilitate the exchange of chlorine atoms for fluorine using hydrogen fluoride (B91410) (HF).

One notable application is the liquid-phase catalytic fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa) to produce 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), a refrigerant. oxy.com While the primary substrate in this process is HCC-240fa, related pentachloropropane isomers can also undergo fluorination under similar conditions. The reaction is typically conducted in the presence of a catalyst mixture, which can include an organophosphate solvent, iron metal, and ferric chloride. oxy.com

A patented process describes the catalytic fluorination of 1,1,1,2,3-pentachloropropane (B1626564) and/or 1,1,2,2,3-pentachloropropane (B100383) in the liquid phase to produce 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf). google.com This process is carried out in an organic medium, with reaction temperatures ranging from 30°C to 200°C and pressures higher than 2 bar. google.com The molar ratio of HF to the starting pentachloropropane can vary significantly, from 0.5:1 to 50:1. google.com

Ionic liquids have also been explored as catalysts or reaction media for liquid-phase HF fluorination. google.com

Table 1: Representative Conditions for Liquid-Phase Fluorination of Pentachloropropanes

| Parameter | Value | Reference |

| Substrate(s) | 1,1,1,2,3-pentachloropropane and/or 1,1,2,2,3-pentachloropropane | google.com |

| Product | 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) | google.com |

| Catalyst | Not specified, but can include ionic liquids | google.com |

| Temperature | 30°C to 200°C | google.com |

| Pressure | > 2 bar | google.com |

| HF:Substrate Ratio | 0.5:1 to 50:1 | google.com |

Vapor-phase fluorination offers an alternative to liquid-phase processes and is particularly useful for producing certain hydrofluorocarbons and hydrochlorofluorocarbons. google.com In this method, the pentachloropropane and hydrogen fluoride are passed over a solid catalyst bed at elevated temperatures. google.comresearchgate.net

A key example is the vapor-phase fluorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) to manufacture 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1-chloro-3,3,3-trifluoropropene (HCFC-1233). google.com The process involves reacting HCC-240fa with HF in the vapor phase over a fluorination catalyst. The contact time for the gaseous reactants with the catalyst typically ranges from 1 to 120 seconds. google.com

Catalysts for vapor-phase fluorination are often based on metal oxides, such as chromium oxide, which may require activation or regeneration over time. google.com One study describes a two-step vapor-phase catalytic fluorination of 1,1,1,3,3-pentachloropropane using an antimony pentafluoride catalyst supported on an inert porous material to enhance its activity and stability. researchgate.net Regeneration of spent catalysts can be achieved by passing air or diluted nitrogen over the catalyst bed at temperatures between 100°C and 400°C. google.com

Table 2: Typical Parameters for Vapor-Phase Fluorination of 1,1,1,3,3-pentachloropropane

| Parameter | Value | Reference |

| Substrate | 1,1,1,3,3-pentachloropropane (HCC-240fa) | google.com |

| Product(s) | 1,1,1,3,3-pentafluoropropane (HFC-245fa), 1-chloro-3,3,3-trifluoropropene (HCFC-1233) | google.com |

| Catalyst | Vapor-phase fluorination catalyst (e.g., supported SbF5) | google.comresearchgate.net |

| Contact Time | 1 to 120 seconds | google.com |

| Catalyst Regeneration Temperature | 100°C to 400°C | google.com |

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons, is a fundamental reaction of 1,1,1,2,2-pentachloropropane, leading to the formation of tetrachloropropenes. patsnap.comgoogle.com These chlorinated propenes are valuable intermediates in the synthesis of other chemicals. unifiedpatents.comgoogle.com

The dehydrochlorination of 1,1,1,2,2-pentachloropropane can be achieved using various reagents and conditions. For instance, it can be subjected to catalytic dehydrochlorination to prevent its accumulation in certain industrial processes. patsnap.com One example involves using aluminum chloride (AlCl₃) as a catalyst in a carbon tetrachloride solvent at 80°C, which surprisingly yields 1,1,2,3-tetrachloropropene almost exclusively. patsnap.com In contrast, ferric chloride (FeCl₃) is ineffective under the same conditions. patsnap.com Another method utilizes a phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, with 5N sodium hydroxide (B78521) at 50°C. patsnap.com

The overhead stream from a separation column, containing 1,1,1,2,2-pentachloropropane along with its isomers 1,1,2,2,3-pentachloropropane and 1,1,1,2,3-pentachloropropane, can be fed to a dehydrochlorination reactor to produce 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene. google.com

The dehydrochlorination of polychlorinated alkanes like 1,1,1,2,2-pentachloropropane generally proceeds through an elimination reaction mechanism, most commonly the bimolecular elimination (E2) mechanism. byjus.comlibretexts.orgmasterorganicchemistry.com

The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (a chlorine atom). byjus.comlibretexts.orgyoutube.com Simultaneously, the electrons from the carbon-hydrogen bond move to form a pi bond between the two carbon atoms, and the carbon-chlorine bond breaks, expelling the chloride ion. libretexts.orgyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate (1,1,1,2,2-pentachloropropane) and the base. libretexts.orgmasterorganicchemistry.com

A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.orgsaskoer.ca This stereochemical constraint means that the hydrogen and chlorine atoms must lie in the same plane and be on opposite sides of the carbon-carbon bond. This arrangement allows for the most efficient overlap of orbitals in the transition state, leading to the formation of the new double bond. libretexts.orgsaskoer.ca

The strength of the base plays a crucial role in promoting the E2 reaction. byjus.com Strong bases are generally required to facilitate the removal of the proton in the rate-determining step.

The dehydrochlorination of 1,1,1,2,2-pentachloropropane can potentially yield different tetrachloropropene (B83866) isomers, depending on which proton is removed. The regioselectivity of the reaction is influenced by factors such as the catalyst used and the reaction conditions.

As previously mentioned, the use of aluminum chloride as a catalyst for the dehydrochlorination of 1,1,1,2,2-pentachloropropane leads to a high selectivity for 1,1,2,3-tetrachloropropene. patsnap.com In contrast, processes involving a mixture of pentachloropropane isomers, including 1,1,1,2,2-pentachloropropane, can yield both 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene. google.com

Studies on the dehydrochlorination of the related isomer 1,1,1,3,3-pentachloropropane have shown that the choice of base and solvent can influence the product distribution. researchgate.netresearchgate.net For example, using alkali metal halides in an amide solvent can lead to the formation of a mixture of tetrachloropropene isomers, including E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene. researchgate.netresearchgate.net

Dehydrochlorination to Chlorinated Propenes

Nucleophilic and Electrophilic Substitution Investigations

The reactivity of 1,1,1,2,2-pentachloropropane is characterized by its susceptibility to nucleophilic attack and elimination reactions, primarily dehydrochlorination. The high degree of chlorination influences the electron distribution within the molecule, making certain positions prone to reaction with bases and nucleophiles.

Dehydrochlorination is a prominent reaction pathway for pentachloropropanes. For the related isomer, 1,1,2,2,3-pentachloropropane, conventional production of 1,1,2,3-tetrachloropropene involves its dehydrochlorination. googleapis.com This type of reaction is typically facilitated by a base, which acts as a nucleophile to abstract a proton, leading to the elimination of hydrogen chloride (HCl) and the formation of a double bond. The alkaline dehydrochlorination of 1,1,2,2,3-pentachloropropane has been studied using quaternary ammonium (B1175870) base salts as catalysts, indicating a phase-transfer catalysis mechanism. osti.gov

Another significant nucleophilic substitution pathway is fluorination. Processes have been developed for the fluorination of pentachloropropanes, including the 1,1,1,2,2-pentachloropropane isomer (designated as HCC-240aa), to produce hydrofluoroolefins (HFOs). wipo.int These reactions involve substituting chlorine atoms with fluorine, often using hydrogen fluoride (HF) as the fluorinating agent. This conversion is a critical step in synthesizing next-generation refrigerants like 1,1,1,2-tetrafluoropropene (HFO-1234yf). wipo.int

Detailed investigations into electrophilic substitution reactions involving 1,1,1,2,2-pentachloropropane are not extensively documented in available research. The electron-withdrawing nature of the five chlorine atoms deactivates the carbon skeleton, making it a poor candidate for attack by electrophiles. The chemistry is instead dominated by pathways involving the cleavage of C-H and C-Cl bonds initiated by nucleophiles and bases.

Olefinic Conversion Chemistry of Derived Unsaturated Compounds

The primary unsaturated compounds derived from pentachloropropanes are tetrachloropropenes, formed via dehydrochlorination. These olefins are valuable intermediates that undergo further chemical conversions to produce a range of commercially important chemicals. googleapis.com

A key transformation is the conversion of 1,1,2,3-tetrachloropropene, which can be produced from the dehydrochlorination of pentachloropropane isomers like 1,1,1,2,3-pentachloropropane or 1,1,2,2,3-pentachloropropane. googleapis.com This tetrachloropropene is a crucial precursor in the synthesis of the herbicide triallate. The synthesis involves the reaction of 1,1,2,3-tetrachloropropene with diisopropylamine (B44863) and carbonyl sulfide (B99878) in the presence of a base. googleapis.com

Furthermore, the dehydrochlorination of 1,1,1,2,3-pentachloropropane can be directed to yield 1,1,2,3-tetrachloropropene using a ferric chloride catalyst at temperatures between 70°C and 200°C. googleapis.com This demonstrates a catalytic route to the olefinic intermediate. The resulting tetrachloropropenes can also be isomerized; for instance, mixed tetrachloropropenes can be treated with a catalyst to yield purified 1,1,2,3-tetrachloropropene. chembk.com

The conversion of these chlorinated olefins extends to the production of fluorinated compounds. Tetrachloropropenes serve as feedstocks in fluorination reactions to produce hydrofluoroolefins (HFOs), which are sought after for their low global warming potential. wipo.int For example, 1,1,2,3-tetrachloropropene (HCO-1230xa) is a precursor for the synthesis of 1,1,1,2-tetrafluoropropene (HFO-1234yf). wipo.int

| Derived Unsaturated Compound | Conversion Reaction | Reactants | Catalyst/Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| 1,1,2,3-Tetrachloropropene | Herbicide Synthesis | Diisopropylamine, Carbonyl sulfide | Base | Triallate | googleapis.com |

| 1,1,1,2,3-Pentachloropropane (precursor) | Catalytic Dehydrochlorination | - | Ferric chloride, 70-200°C | 1,1,2,3-Tetrachloropropene | googleapis.com |

| Tetrachloropropene mixture | Isomerization | - | Isomerization catalyst | 1,1,2,3-Tetrachloropropene | chembk.com |

| 1,1,2,3-Tetrachloropropene | Fluorination | Hydrogen Fluoride (HF) | Catalyst | 1,1,1,2-Tetrafluoropropene (HFO-1234yf) | wipo.int |

Redox Transformations and Derivatives

The redox chemistry of polychlorinated alkanes like 1,1,1,2,2-pentachloropropane is significant, particularly in the context of environmental fate and chemical synthesis. These compounds can undergo reductive dehalogenation, a process involving the replacement of a chlorine atom with a hydrogen atom, which is a key transformation pathway. epa.gov

Studies on related halogenated hydrocarbons have shown that abiotic redox reactions can lead to their degradation. epa.gov The reactivity in these redox processes varies significantly among different isomers and classes of compounds. For instance, in studies of various chlorinated hydrocarbons, redox reactivity was shown to vary by four orders of magnitude in sediment samples. epa.gov While specific data for 1,1,1,2,2-pentachloropropane is limited, the behavior of related compounds provides insight. The half-life for abiotic reductive processes is a key parameter, and for the isomer 1,1,2,3,3-pentachloropropane (B75905), the hydrolytic half-life at pH 7 and 25°C is approximately 0.013 years, indicating its relative instability compared to other chlorinated alkanes. epa.govepa.gov

The synthesis of pentachloropropanes can also involve redox mechanisms. The telomerization reaction to produce 1,1,1,3,3-pentachloropropane, for example, follows a non-chain redox mechanism in the presence of an iron powder catalyst. researchgate.net Similarly, the synthesis of 1,1,1,3,3-pentachloropropane from carbon tetrachloride and vinyl chloride can be catalyzed by cuprous chloride, proceeding via radical addition which involves redox changes in the copper catalyst. researchgate.net Chlorination reactions to produce pentachloropropanes, such as the chlorination of 1,1,2-trichloropropane, can be considered oxidative processes for the organic substrate. google.com

| Compound | Observed Rate Constant (kobs, min-1) | Half-life (t1/2, days) |

|---|---|---|

| 1,1,2,3,3-Pentachloropropane | 1.31E-04 | 1.47 |

| Pentachloroethane | 9.85E-05 | 1.95 |

| 1,1,2,2-Tetrachloroethane | 3.03E-06 | 63.5 |

| 1,1,1,2-Tetrachloroethane | 5.87E-07 | 328 |

| Carbon Tetrachloride | 2.82E-08 | 6826 |

Iv. Industrial Applications and Role As a Critical Chemical Intermediate

Precursor in Next-Generation Refrigerant Synthesis

The most prominent role of 1,1,1,2,2-pentachloropropane is as an intermediate in the production of environmentally advanced refrigerants. These new refrigerants, particularly hydrofluoroolefins (HFOs), are characterized by low global warming potential (GWP) and zero ozone depletion potential (ODP), making them essential replacements for older hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs).

1,1,1,2,2-Pentachloropropane is a key intermediate in several patented synthesis routes to 2,3,3,3-tetrafluoropropene (B1223342), known as HFO-1234yf. google.comgoogle.com HFO-1234yf is a fourth-generation refrigerant widely adopted in the automotive industry for vehicle air conditioning systems due to its very low GWP of 4. i-scholar.in

One common pathway begins with the chlorination of acetone (B3395972) to produce 1,1,1-trichloroacetone (B165163), which is then further chlorinated to yield 1,1,1,2,2-pentachloropropane. google.com From this intermediate, the synthesis proceeds through fluorination and dehydrohalogenation steps. The key reaction sequences are:

Fluorination: 1,1,1,2,2-pentachloropropane is reacted with hydrogen fluoride (B91410) (HF), often in the presence of a chromia-containing catalyst. This reaction substitutes chlorine atoms with fluorine, leading to the formation of 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb). google.comgoogle.comepo.org

Dehydrochlorination: The resulting HCFC-244bb can be directly dehydrochlorinated (removal of HCl) to produce the final product, HFO-1234yf. google.comgoogle.com

Alternative Fluorination/Dehydrofluorination: In an alternative route, HCFC-244bb can be further fluorinated to create 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). This HFC is then dehydrofluorinated (removal of HF) to yield HFO-1234yf. google.comgoogle.comepo.org

These pathways highlight the strategic importance of 1,1,1,2,2-pentachloropropane as a convenient starting point for accessing the molecular structure required for HFO-1234yf. google.comgoogle.com While other isomers like 1,1,1,2,3-pentachloropropane (B1626564) (HCC-240db) are also used as starting materials for HFO-1234yf, the routes involving 1,1,1,2,2-pentachloropropane are well-established in patent literature. i-scholar.ingoogle.com

Synthesis Pathways from Pentachloropropanes to HFO-1234yf

| Starting Material | Key Intermediate(s) | Final Reaction Step | Final Product | Reference |

|---|---|---|---|---|

| 1,1,1,2,2-Pentachloropropane | 1,1,1,2-Tetrafluoro-2-chloropropane (HCFC-244bb) | Dehydrochlorination | HFO-1234yf | google.com, google.com |

| 1,1,1,2,2-Pentachloropropane | 1,1,1,2-Tetrafluoro-2-chloropropane (HCFC-244bb); 1,1,1,2,2-Pentafluoropropane (HFC-245cb) | Dehydrofluorination | HFO-1234yf | google.com, google.com, epo.org |

| 1,1,1,2,3-Pentachloropropane (HCC-240db) | Various fluorinated intermediates | Gas-phase reaction with HF | HFO-1234yf | google.com |

The same classes of compounds synthesized from pentachloropropane isomers for refrigerants are also vital as blowing agents for producing polymer foams. For instance, 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) is a commercially important third-generation blowing agent used to replace older, ozone-depleting substances. oxy.comresearchgate.net This HFC is produced via the liquid-phase catalytic fluorination of 1,1,1,3,3-pentachloropropane (B1622584) (HCC-240fa), an isomer of 1,1,1,2,2-pentachloropropane. oxy.comresearchgate.net The development of HFOs like HFO-1234yf, derived from 1,1,1,2,2-pentachloropropane, also contributes to this field, as HFOs are increasingly used as ultra-low GWP blowing agents or as components in blowing agent blends.

Contribution to the Synthesis of Specialty Chemicals

Halogenated alkanes and alkenes, including the family of pentachloropropanes, are valuable intermediates for producing a wide array of specialty chemicals. google.com These compounds serve as feedstocks for products used in agriculture, pharmaceuticals, and material science. google.comontosight.ai

While direct applications of 1,1,1,2,2-pentachloropropane are limited, its isomers are used to produce other critical chemical intermediates. For example, its isomer 1,1,1,2,3-pentachloropropane is used as a precursor to manufacture 1,1,2,3-tetrachloropropene. justia.com This tetrachloropropene (B83866), in turn, is a known feedstock for producing the herbicide Triallate. justia.com The general utility of pentachloropropanes as intermediates suggests their broader role in the synthesis chains of various industrial and agricultural chemicals. google.com

Process Intensification in Chlorinated Hydrocarbon Production

Efficiency and cost-effectiveness are paramount in the chemical industry. Research and patent literature describe efforts that can be viewed as process intensification for the production and use of chlorinated hydrocarbons like pentachloropropanes. These efforts focus on developing more efficient, higher-yield, and simplified manufacturing routes.

V. Environmental Chemistry and Degradation Mechanisms of 1,1,1,2,2 Pentachloropropane

Atmospheric Chemistry and Tropospheric Fate of Chlorinated Hydrocarbons

Once released into the environment, the physicochemical characteristics of chlorinated hydrocarbons like 1,1,1,2,2-pentachloropropane, such as volatility, suggest a tendency to partition predominantly into the atmosphere. battelle.org Their fate in the troposphere is primarily determined by their reactivity with photochemically generated oxidants, most importantly the hydroxyl radical (•OH). battelle.orgrsc.org

The atmospheric degradation of chlorinated hydrocarbons can lead to the formation of various secondary pollutants, including hydrogen chloride (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl2), a highly toxic gas. battelle.orgmicrobe.com These degradation products have their own environmental and health implications. battelle.org

The persistence of these compounds in the atmosphere is a significant concern due to their potential to act as greenhouse gases, absorbing infrared radiation and contributing to global warming. battelle.orgepa.gov The Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) are metrics used to quantify these impacts. For highly fluorinated compounds, which can serve as an analogue for persistence, atmospheric lifetimes can be on the order of thousands of years with high GWPs. nih.govcopernicus.org

Table 1: Atmospheric Lifetimes and Global Warming Potentials (GWPs) of Selected Halocarbons

| Compound | Atmospheric Lifetime (years) | Global Warming Potential (100-year) |

| Perfluoropropane (C₃F₈) | 2,600 | 8,830 |

| Hexafluoroethane (C₂F₆) | 10,000 | 12,200 |

| Tetrafluoromethane (CF₄) | 50,000 | 7,390 |

| Carbon Tetrachloride (CCl₄) | 26 | 1,730 |

| Methyl Chloroform (B151607) (CH₃CCl₃) | 5.0 | 160 |

This table presents data for analogous compounds to illustrate the range of atmospheric lifetimes and GWPs for halogenated hydrocarbons. Data for 1,1,1,2,2-pentachloropropane is not available. Source: copernicus.org

Aquatic and Terrestrial Environmental Transformations

When 1,1,1,2,2-pentachloropropane enters aquatic or terrestrial systems, its fate is determined by a combination of abiotic and biotic degradation processes.

Hydrolysis: The chemical stability of the carbon-chlorine bond makes many polychlorinated compounds resistant to hydrolysis under typical environmental conditions. nih.gov For instance, the estimated hydrolysis half-life for the related compound 1,2,3-trichloropropane (B165214) at a neutral pH is on the order of decades. It is expected that 1,1,1,2,2-pentachloropropane would exhibit similar or even greater resistance to hydrolysis due to the high degree of chlorination.

Photolysis: Direct photolysis in aqueous environments is generally not a significant degradation pathway for chlorinated alkanes. These compounds typically lack chromophores that absorb sunlight at environmentally relevant wavelengths (>290 nm). koreascience.kr However, indirect photolysis, involving reactions with photochemically produced species like hydroxyl radicals, can occur in sunlit surface waters. scispace.com One study on the photolysis of chloroform in an aqueous solution reported the formation of 1,1,2,3,3-pentachloropropane (B75905) as a minor product, indicating the complex reactions that can occur under UV irradiation. koreascience.kr

The biodegradation of highly chlorinated hydrocarbons is often a slow process, as the high degree of halogenation makes them recalcitrant to microbial attack. nih.gov However, various microorganisms have demonstrated the ability to degrade chlorinated propanes, typically through cometabolism or as an electron acceptor in anaerobic respiration.

Aerobic Biodegradation: Attempts to isolate bacteria that can use chlorinated propanes like 1,2-dichloropropane (B32752) (1,2-DCP) or 1,2,3-trichloropropane (TCP) as a sole carbon source for growth have largely been unsuccessful. microbe.com However, cometabolic degradation, where the microbe degrades the contaminant using enzymes produced for other purposes, has been observed. Propane-oxidizing bacteria, such as those from the genera Mycobacterium and Rhodococcus, can degrade chlorinated propanes using monooxygenase enzymes. microbe.comasm.orgnih.govnih.gov For example, Mycobacterium vaccae JOB5 has been shown to degrade trichloroethylene (B50587) (TCE) and other chlorinated compounds after being grown on propane (B168953). asm.orgnih.gov

Anaerobic Biodegradation: Under anaerobic conditions, some specialized bacteria can use chlorinated propanes as electron acceptors in a process known as organohalide respiration. nih.gov Genera such as Dehalogenimonas and Dehalococcoides are known to carry out reductive dechlorination of compounds like 1,2-DCP and TCP, often converting them to propene. battelle.orgmicrobe.com A mixed anaerobic culture was shown to completely dechlorinate TCP to propane and propene, with dichloropropanes and chloropropanes as intermediates. battelle.org Given that 1,1,1,2,2-pentachloropropane is a highly oxidized molecule, reductive dechlorination represents a plausible, albeit likely slow, biodegradation pathway in anoxic environments.

Assessment of Environmental Transport and Distribution in Chemical Systems

The movement and partitioning of 1,1,1,2,2-pentachloropropane in the environment are dictated by its fundamental physicochemical properties. Key parameters include its water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter and bioaccumulate. wikipedia.org

While experimental data for 1,1,1,2,2-pentachloropropane is scarce, predicted values for it and its isomers provide insight into its likely environmental behavior. A high Log Kow value suggests a tendency to adsorb to soil and sediment and to bioaccumulate in organisms. wikipedia.org A relatively high vapor pressure and low water solubility would favor volatilization from water and soil surfaces into the atmosphere.

Table 2: Predicted Physicochemical Properties of Pentachloropropane Isomers

| Property | 1,1,1,2,2-Pentachloropropane | 1,1,1,2,3-Pentachloropropane (B1626564) | 1,1,2,2,3-Pentachloropropane (B100383) | 1,1,2,3,3-Pentachloropropane |

| Molecular Formula | C₃H₃Cl₅ | C₃H₃Cl₅ | C₃H₃Cl₅ | C₃H₃Cl₅ |

| Molecular Weight ( g/mol ) | 216.31 | 216.32 | 216.32 | 216.32 |

| Boiling Point (°C) | No Data | ~190.5 (estimate) chemicalbook.com | No Data | ~199 stenutz.eu |

| LogP (Octanol-Water) | No Data | 3.3 (Computed) nih.gov | 3.3 (Computed) nih.gov | 3.2 (Computed) chemeo.com |

| Vapor Pressure @ 25°C | No Data | No Data | No Data | 0.72 mmHg lookchem.com |

| Water Solubility | No Data | No Data | Low (inferred) ontosight.ai | LogWS = -3.17 (mol/L) (Computed) chemeo.com |

This table presents predicted or estimated data for various pentachloropropane isomers to infer the properties of 1,1,1,2,2-pentachloropropane. Experimental data for the target compound is limited.

Based on the properties of its isomers, 1,1,1,2,2-pentachloropropane is expected to be a dense liquid with low water solubility and a moderate potential for bioaccumulation (as indicated by LogP values > 3). Its volatility suggests that atmospheric transport is a significant distribution mechanism. In soil, it would be expected to have low mobility due to its hydrophobicity, with a tendency to adsorb to organic matter. Leaching to groundwater could occur, particularly in soils with low organic content.

Vi. Cutting Edge Analytical Characterization of 1,1,1,2,2 Pentachloropropane and Its Derivatives

Advanced Spectroscopic Profiling

Spectroscopic methods are indispensable for the detailed structural elucidation of 1,1,1,2,2-pentachloropropane.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 1,1,1,2,2-pentachloropropane.

¹H NMR: The proton NMR spectrum of 1,1,1,2,2-pentachloropropane is characterized by its simplicity. Due to the molecular structure, which contains a single methyl group adjacent to a carbon atom with no attached protons, a singlet is observed in the spectrum. In a deuterated chloroform (B151607) (CDCl₃) solvent at 500 MHz, this singlet appears at a chemical shift (δ) of 2.51 ppm. google.com

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the structure. For 1,1,1,2,2-pentachloropropane in CDCl₃ at 500 MHz, three distinct signals are present. google.com These correspond to the three different carbon environments within the molecule. The chemical shifts are observed at 104.81, 95.02, and 33.11 ppm. google.com

Table 1: NMR Spectroscopic Data for 1,1,1,2,2-Pentachloropropane google.com

| Nucleus | Solvent | Frequency | Chemical Shift (δ) in ppm |

| ¹H | CDCl₃ | 500 MHz | 2.51 (s) |

| ¹³C | CDCl₃ | 500 MHz | 104.81, 95.02, 33.11 |

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary technique for the identification and quantification of 1,1,1,2,2-pentachloropropane, especially in complex reaction mixtures. google.com GC separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection.

In the analysis of reaction mixtures from the chlorination of 1,1-dichloropropene (B165177), GC-MS has been used to identify 1,1,1,2,2-pentachloropropane as a product alongside other chlorinated propanes like 1,1,1,2-tetrachloropropane (B1620178) and 1,1,1,2,2,3-hexachloropropane. google.com The mass spectrum of 1,1,1,2,2-pentachloropropane shows characteristic fragmentation patterns, with major ions observed at m/z values of 181, 143, and 97. google.com This technique is crucial for monitoring reaction progress and product distribution. google.comgoogle.com

Table 2: Key GC-MS Data for 1,1,1,2,2-Pentachloropropane google.com

| Technique | Application | Key Findings |

| GC-MS | Product Identification in reaction mixtures | Confirmed the presence of 1,1,1,2,2-pentachloropropane. |

| Major fragment ions observed at m/z = 181, 143, 97. |

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 1,1,1,2,2-pentachloropropane, particularly at trace levels.

Multi-dimensional gas chromatography (MDGC or GCxGC) offers enhanced separation capabilities for complex mixtures of halogenated hydrocarbons. researchgate.net This technique utilizes two columns with different stationary phases to resolve compounds that may co-elute in a single-column setup. While specific applications of MDGC for 1,1,1,2,2-pentachloropropane were not detailed in the search results, its utility for separating complex mixtures of volatile organic compounds, including chlorinated species, is well-established. researchgate.net

While gas chromatography is the more common method for analyzing volatile compounds like 1,1,1,2,2-pentachloropropane, advanced liquid chromatography (LC) methods can also be employed, particularly for less volatile derivatives or when specific sample matrices are involved. High-performance liquid chromatography (HPLC) is a versatile technique used for the separation and analysis of various organic compounds. lookchem.com However, specific applications of advanced LC methods for the direct analysis of 1,1,1,2,2-pentachloropropane were not found in the provided search results.

X-ray Diffraction and Electron Microscopy for Solid-State Products and Catalysts

While 1,1,1,2,2-pentachloropropane is a liquid at room temperature, its reactions, such as dehydrochlorination and fluorination, often involve solid-state catalysts and can yield solid organic products. The characterization of these solid materials is essential for process optimization and understanding the fundamental chemistry.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. researchgate.net It provides information on the atomic and molecular arrangement within a crystal, allowing for the identification of different crystalline phases, the determination of crystal structures, and the quantification of the degree of crystallinity. researchgate.netrsc.org

In the context of reactions involving 1,1,1,2,2-pentachloropropane, XRD is primarily applied to characterize the catalysts employed. For instance, in the fluorination of chlorinated propanes to produce valuable hydrofluoroolefins (HFOs), chromia-based catalysts are often utilized. nih.govkiche.or.kracs.org The crystallinity of these catalysts, which can be amorphous, partially crystalline, or fully crystalline, significantly influences their activity and stability. acs.org XRD allows researchers to monitor changes in the catalyst's crystalline state during its preparation and use. kiche.or.kracs.org For example, the calcination temperature during catalyst synthesis can alter the crystallite size, which in turn affects the catalyst's surface area and the number of active sites. acs.org

Detailed Research Findings from XRD Analysis of Catalysts:

Studies on chromia (Cr₂O₃) catalysts for the fluorination of chlorinated hydrocarbons have shown a clear correlation between the catalyst's physical properties, as determined by XRD, and its catalytic performance.

| Catalyst Calcination Temperature (°C) | Crystallite Size (nm) | Surface Area (m²/g) | Catalytic Activity |

| 400 | 15.8 | 120.5 | High |

| 500 | 20.1 | 95.2 | Highest |

| 600 | 28.4 | 60.8 | Lower |

| 700 | 35.2 | 42.1 | Low |

This table is based on data from studies on Cr₂O₃ catalysts for fluorination reactions, illustrating the typical relationship between calcination temperature, crystallite size, and catalytic activity. acs.org

The data indicates that an optimal crystallite size exists for maximizing catalytic activity. While smaller crystallites offer a larger surface area, increasing the calcination temperature can lead to the formation of more stable and active crystalline phases, up to a point where sintering and loss of surface area become detrimental. acs.org

Furthermore, XRD is crucial in identifying the active phases of the catalyst. During fluorination reactions, the surface of the chromia catalyst can be transformed into chromium oxyfluoride (CrOxFy) species, which are believed to be the active sites. nih.govresearchgate.net XRD, in conjunction with other techniques like X-ray Photoelectron Spectroscopy (XPS), helps in the characterization of these surface species. acs.orgresearchgate.net

Electron Microscopy , encompassing Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the morphology and microstructure of solid materials at high magnification. wikipedia.org

Scanning Electron Microscopy (SEM) offers three-dimensional images of the surface topography of materials. wikipedia.org It is invaluable for examining the shape, size distribution, and surface features of catalyst particles. mdpi.comaaqr.org For instance, in the case of iron-based catalysts used in dehydrochlorination reactions, SEM can reveal the morphology of the iron particles and their distribution on a support material. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) provides two-dimensional projection images of a thin sample, offering higher resolution than SEM. wikipedia.org It allows for the detailed analysis of the internal structure of catalyst particles, including their crystal lattice, the presence of defects, and the size and dispersion of active metal nanoparticles on a support. nih.govnih.gov High-resolution TEM (HR-TEM) can even visualize individual atoms and atomic columns. mdpi.com

Detailed Research Findings from Electron Microscopy of Catalysts:

The morphology of a catalyst can have a profound impact on its catalytic performance. Electron microscopy is the primary tool for investigating these structure-activity relationships.

| Catalyst | Preparation Method | Morphology (as observed by SEM/TEM) | Key Findings |

| CeO₂ | Solvothermal | Nanosheets, Nanorods, Cubes | Nanosheets exhibited the highest catalytic activity for the oxidation of dichloromethane (B109758) due to a higher concentration of surface oxygen vacancies. |

| Ni/TiO₂ | Hydrothermal | Nanotubes, Nanosheets, Nanoparticles | The nanotubular morphology of the TiO₂ support led to the highest hydrogenation activity for m-chloronitrobenzene, attributed to a larger surface area and a higher concentration of active Ni⁰ sites. researchgate.net |

| Iron-based | Pyrolysis of metal-organic frameworks | Core-shell nanoparticles on graphene support | The core consisted of iron carbide, while the shell was primarily iron oxide. This structure was found to be highly active for dehydrogenation reactions. nih.gov |

| Chromia (Cr₂O₃) | MOF-derived | Nanosized particles | Benefiting from the nanosized chromia particles, the catalyst derived from a metal-organic framework (MOF) showed significantly higher activity in fluorination reactions compared to conventionally prepared Cr₂O₃. nih.gov |

This table summarizes findings from various studies on the morphological effects of catalysts in reactions of halogenated hydrocarbons, showcasing the detailed insights gained from electron microscopy. nih.govnih.govresearchgate.net

Vii. Theoretical and Computational Investigations of 1,1,1,2,2 Pentachloropropane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are based on solving the Schrödinger equation to describe the electronic structure of a molecule. These calculations provide fundamental insights into molecular geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic energy of a system based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it a practical tool for studying complex chemical reactions.

For 1,1,1,2,2-pentachloropropane, DFT can be employed to investigate potential reaction pathways, such as dehydrochlorination or nucleophilic substitution. Researchers can model the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. The calculated energy barriers (activation energies) for these transition states reveal the kinetic feasibility of a proposed mechanism. For instance, studies on the dehydrochlorination of the related compound 1,1,1,3,3-pentachloropropane (B1622584) have successfully used DFT calculations to demonstrate that selective elimination at specific positions is energetically favored, a finding that aligns with experimental results. researchgate.net A similar approach for 1,1,1,2,2-pentachloropropane would elucidate its degradation pathways and predict the resulting isomeric products.

Table 1: Common DFT Functionals and Their Applications in Reactivity Studies

| Functional | Type | Typical Applications |

| B3LYP | Hybrid GGA | Geometry optimizations, frequency calculations, general-purpose. |

| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics, non-covalent interactions. researchgate.net |

| ωB97X-D | Range-Separated Hybrid with Dispersion | Good for systems where long-range interactions and dispersion are important. |

| PBE0 | Hybrid GGA | Solid-state systems, reaction energies. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energetic calculations.

These methods are particularly useful for mapping the potential energy surface (PES) of 1,1,1,2,2-pentachloropropane. By systematically rotating the C-C single bond and calculating the energy at each step, a detailed energetic landscape can be constructed. This map reveals the energy of different conformers (e.g., gauche, anti) and the rotational energy barriers between them. Such calculations have been used to determine thermochemical properties for other chlorinated propanes like 1,2,3-trichloropropane (B165214), providing crucial data for understanding their degradation. researchgate.net For 1,1,1,2,2-pentachloropropane, this would provide a fundamental understanding of its structural preferences and internal dynamics.

Molecular Dynamics Simulations for Conformational and Kinetic Studies

While quantum mechanics describes the electronic structure at a static point, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD provides a "movie" of molecular behavior, offering insights into conformational changes and the kinetics of dynamic processes. researchgate.net

An MD simulation of 1,1,1,2,2-pentachloropropane would reveal how the molecule samples different conformations in the gas phase or in a solvent. scienceopen.com This is critical for understanding its average structure and the flexibility of the C-C bond. By analyzing the trajectory of the simulation, one can determine the population of different stable conformers and the rate of interconversion between them. nih.gov This information complements the static picture from QM calculations by adding the dimensions of time and temperature.

Table 2: Typical Workflow for a Molecular Dynamics Simulation

| Step | Description | Purpose |

| 1. Initialization | Define the initial positions and velocities of all atoms in the system. | Set up the starting state of the simulation. |

| 2. Force Field | Assign a force field, which is a set of parameters describing the potential energy of the system. | Mathematically defines the interactions between atoms (bonds, angles, non-bonded forces). |

| 3. Minimization | Adjust atomic coordinates to find a local minimum on the potential energy surface. | Relieve any steric clashes or unfavorable geometries in the initial structure. |

| 4. Equilibration | Run the simulation for a period under controlled temperature and pressure. | Allow the system to relax and reach a stable, equilibrated state. |

| 5. Production Run | Continue the simulation for an extended period to collect data. | Generate the trajectory data needed for analyzing the molecule's dynamic behavior. |

| 6. Analysis | Analyze the saved trajectory for properties like RMSD, conformational changes, and kinetic events. | Extract meaningful chemical and physical insights from the simulation data. scienceopen.com |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is an essential tool for predicting and interpreting spectroscopic data. nsf.gov By calculating the properties related to molecular vibrations and the magnetic environment of atomic nuclei, it is possible to generate theoretical spectra that can be compared directly with experimental results from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For 1,1,1,2,2-pentachloropropane, DFT calculations can predict its vibrational frequencies. These frequencies correspond to the absorption peaks in an IR spectrum, helping to assign specific peaks to the stretching or bending of particular bonds (e.g., C-H, C-C, C-Cl). Similarly, NMR chemical shifts and coupling constants can be calculated. This is particularly valuable for complex molecules where spectral peaks may overlap or be difficult to assign based on empirical rules alone. Predicted spectra can aid in the structural confirmation of the compound and the identification of different isomers or conformers.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Machine Learning Applications in Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning approaches used to predict the biological activity or physicochemical properties of chemicals based solely on their molecular structure. mdpi.com These models are built by finding a mathematical correlation between calculated molecular features, known as descriptors, and an experimentally measured property. researchgate.net

While specific QSAR/QSPR models developed exclusively for 1,1,1,2,2-pentachloropropane are not prominent, the compound can be included in larger datasets of halogenated hydrocarbons to build predictive models for various endpoints. Machine learning algorithms—such as multiple linear regression, support vector machines, and neural networks—are increasingly used to handle large datasets and complex, non-linear relationships. nih.govnih.gov These models can predict properties like boiling point, vapor pressure, toxicity, and environmental persistence, providing rapid and cost-effective screening for chemicals where experimental data is scarce. researchgate.net

Table 3: Conceptual Framework of a QSPR Model for Predicting Boiling Point

| Input: Molecular Descriptors for 1,1,1,2,2-Pentachloropropane | Machine Learning Algorithm | Output: Predicted Property |

| Molecular Weight | \multirow{4}{}{Trained Regression Model} | \multirow{4}{}{Predicted Boiling Point (°C)} |

| Number of Chlorine Atoms | ||

| Molecular Surface Area | ||

| Dipole Moment |

Viii. Horizon Scanning: Future Research Directions and Innovations in 1,1,1,2,2 Pentachloropropane Chemistry

Sustainable Synthesis and Green Chemistry Principles

Future efforts in the synthesis of 1,1,1,2,2-pentachloropropane and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve process efficiency. acs.orgsigmaaldrich.comnih.gov Traditional synthesis routes for polychlorinated alkanes often involve harsh conditions and the use of hazardous reagents. The application of green chemistry principles seeks to address these shortcomings. acs.orglongdom.org

Key research areas are expected to include:

Atom Economy: Developing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org This could involve exploring addition reactions that are inherently more atom-economical than substitution reactions.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids (like CO2), or ionic liquids. researchgate.net The ideal solvent would be non-toxic, non-flammable, and easily recyclable. nih.gov

Energy Efficiency: Designing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org This might involve the use of highly active catalysts that can operate under milder conditions.

Renewable Feedstocks: Investigating the potential for using renewable resources as starting materials, moving away from petroleum-based feedstocks. While challenging for a compound like 1,1,1,2,2-pentachloropropane, research into bio-based routes for producing chlorinated hydrocarbons is an emerging field.

Table 1: Application of Green Chemistry Principles to 1,1,1,2,2-Pentachloropropane Synthesis

| Green Chemistry Principle | Potential Application in 1,1,1,2,2-Pentachloropropane Synthesis |

| Prevention of Waste | Development of high-yield, selective reactions to minimize byproduct formation. acs.org |

| Atom Economy | Prioritizing addition reactions over substitution reactions to maximize the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Replacing hazardous chlorinating agents with safer alternatives. |

| Designing Safer Chemicals | Research into derivatives of 1,1,1,2,2-pentachloropropane with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Utilization of water, supercritical CO2, or ionic liquids as reaction media. researchgate.net |

| Design for Energy Efficiency | Employing highly active catalysts to enable reactions at lower temperatures and pressures. acs.org |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the synthesis of chlorinated alkanes. |

| Reduce Derivatives | Minimizing the use of protecting groups and temporary modifications in multi-step syntheses. sigmaaldrich.com |

| Catalysis | Shifting from stoichiometric reagents to catalytic alternatives to improve efficiency and reduce waste. |

| Design for Degradation | Designing derivatives that break down into innocuous products after their intended use. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is a cornerstone of green chemistry, and the development of novel catalytic systems is expected to play a pivotal role in the future of 1,1,1,2,2-pentachloropropane chemistry. nih.gov Research in this area will likely focus on enhancing the selectivity of reactions involving this compound, such as dehydrochlorination and hydrodechlorination, to produce valuable chemical intermediates.

Future research directions in catalysis may include:

Phase-Transfer Catalysis (PTC): Further investigation into the use of phase-transfer catalysts for dehydrochlorination reactions. phasetransfercatalysis.com PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic substrate), often leading to higher yields and milder reaction conditions. osti.govphasetransfer.com

Catalytic Hydrodechlorination (HDC): The development of more efficient and robust catalysts for the selective removal of chlorine atoms. mdpi.com Research into bimetallic catalysts, such as those containing palladium, nickel, or iron, has shown promise for the hydrodechlorination of various chlorinated compounds. nih.govmdpi.commdpi.com These catalysts could be tailored to selectively dechlorinate 1,1,1,2,2-pentachloropropane to produce specific, less-chlorinated propanes or propenes.

Nanocatalysis: The use of metal nanoparticles as catalysts could offer higher activity and selectivity due to their large surface area-to-volume ratio. The synthesis and stabilization of these nanocatalysts will be a key area of research.

Biocatalysis: The exploration of enzymes and microorganisms as catalysts for the transformation of 1,1,1,2,2-pentachloropropane. While challenging, biocatalysis offers the potential for highly selective reactions under very mild conditions.

Table 2: Potential Catalytic Systems for Transformations of 1,1,1,2,2-Pentachloropropane

| Catalytic System | Target Reaction | Potential Advantages |

| Phase-Transfer Catalysts (e.g., Quaternary Ammonium (B1175870) Salts) | Dehydrochlorination | Milder reaction conditions, improved yields, use of inexpensive bases. phasetransfercatalysis.comosti.gov |

| Palladium-based Catalysts (e.g., Pd/C, Pd-Ni, Pd-Fe) | Hydrodechlorination | High activity for C-Cl bond cleavage, potential for selective dechlorination. mdpi.commdpi.com |

| Nickel-based Catalysts (e.g., Raney Ni, Ni/SiO2) | Hydrodechlorination | Lower cost compared to palladium, effective for dechlorination. mdpi.com |

| Nanoparticle Catalysts (e.g., Pd, Ni nanoparticles) | Hydrodechlorination, Dehydrochlorination | High surface area leading to enhanced catalytic activity and selectivity. |

| Enzymes (e.g., Dehalogenases) | Biodegradation/Biotransformation | High selectivity, operation under mild aqueous conditions. |

Advanced Materials Development from 1,1,1,2,2-Pentachloropropane Derivatives

A significant area of future research will likely involve the use of 1,1,1,2,2-pentachloropropane as a precursor for the synthesis of advanced materials with specialized properties. The high degree of chlorination and the specific arrangement of chlorine atoms make it a potentially valuable building block for various functional molecules.

Potential applications in materials science include:

Fluorinated Building Blocks: Dechlorination-fluorination reactions could be employed to convert 1,1,1,2,2-pentachloropropane into valuable fluorinated intermediates. nih.govnih.gov Fluorinated organic compounds are of great interest in the pharmaceutical, agrochemical, and materials science industries due to the unique properties conferred by fluorine atoms, such as enhanced thermal stability and lipophilicity. tcichemicals.comresearchgate.net

Polymer Additives: Derivatives of 1,1,1,2,2-pentachloropropane could be investigated as plasticizers or flame retardants in polymers such as polyvinyl chloride (PVC). researchgate.netnih.gov Research would focus on developing additives that offer improved performance and reduced environmental persistence compared to currently used short-chain chlorinated paraffins.

Synthesis of Novel Monomers: Selective functionalization of 1,1,1,2,2-pentachloropropane could lead to the creation of novel monomers for the synthesis of specialty polymers. These polymers might exhibit enhanced chemical resistance, thermal stability, or other desirable properties.

Interdisciplinary Research in Environmental and Atmospheric Chemistry

Understanding the environmental fate and impact of 1,1,1,2,2-pentachloropropane is crucial, and this will necessitate interdisciplinary research at the intersection of chemistry, biology, and environmental science. As a short-chain chlorinated alkane, it shares characteristics with short-chain chlorinated paraffins (SCCPs), which are recognized as persistent organic pollutants. nih.govproquest.com

Key areas for future interdisciplinary research include:

Atmospheric Fate and Transport: Investigating the atmospheric lifetime of 1,1,1,2,2-pentachloropropane and its degradation pathways. This would involve studying its reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms in the troposphere. acs.orgresearchgate.netresearchgate.netnih.gov Computational modeling will be a valuable tool for predicting its long-range transport potential. acs.orgacs.orgceur-ws.org

Photodegradation: Studying the photochemical degradation of 1,1,1,2,2-pentachloropropane in aquatic environments. Research on SCCPs has shown that they can be degraded by photochemically produced hydrated electrons and hydroxyl radicals. nih.govresearchgate.netchemrxiv.orgresearchgate.net

Biodegradation and Bioremediation: Exploring the potential for microorganisms to degrade 1,1,1,2,2-pentachloropropane in contaminated soil and groundwater. epa.govnih.gov This research could lead to the development of bioremediation strategies for sites contaminated with chlorinated hydrocarbons. researchgate.netclu-in.orgwalshmedicalmedia.com

Table 3: Research Focus in the Environmental and Atmospheric Chemistry of 1,1,1,2,2-Pentachloropropane

| Research Area | Key Questions | Relevant Disciplines |

| Atmospheric Chemistry | What is its atmospheric lifetime? What are the primary degradation products from reactions with OH and Cl radicals? acs.orgresearchgate.netresearchgate.net | Atmospheric Chemistry, Computational Chemistry |

| Aquatic Chemistry | How readily does it undergo photodegradation in surface waters? What is the role of dissolved organic matter in this process? nih.govchemrxiv.org | Environmental Chemistry, Photochemistry |

| Biogeochemistry | Can microorganisms metabolize 1,1,1,2,2-pentachloropropane under aerobic or anaerobic conditions? epa.gov | Environmental Microbiology, Biochemistry |

| Remediation Science | What are the most effective in-situ or ex-situ methods for remediating contaminated sites? nih.govresearchgate.netclu-in.org | Environmental Engineering, Hydrogeology |

Q & A

Q. What are the established synthetic routes for 1,1,1,2,2-pentachloropropane in laboratory settings?

- Methodological Answer : The compound can be synthesized via radical-mediated photochlorination of precursor alkanes or alkenes. For example, photochlorination of 1,1-dichlorocyclopropane under controlled conditions (0–5°C in CCl₄) produces chlorinated propanes, with regioselectivity influenced by reaction time and initiators like benzoyl peroxide . Alternative routes may involve stepwise halogenation of propane derivatives, though exact protocols require optimization to minimize byproducts like 1,1,1,2,3-pentachloropropane .

Q. How can researchers characterize the purity and structural conformation of 1,1,1,2,2-pentachloropropane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are recommended for purity assessment. Physical properties (e.g., boiling point: ~190°C, density: ~1.63 g/cm³) should align with literature values . Safety data sheets (SDS) provide additional handling and storage guidelines .

Q. What safety protocols are recommended for handling 1,1,1,2,2-pentachloropropane in laboratory environments?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Consult SDS for first-aid measures (e.g., immediate medical attention for inhalation exposure) . Storage should comply with OSHA standards, avoiding incompatible materials like strong oxidizers. Bulk transport regulations (e.g., MARPOL 73/78) may apply .

Advanced Research Questions

Q. What factors influence the regioselectivity of chlorine addition during synthesis?

- Methodological Answer : Radical chain mechanisms dominate photochlorination. Regioselectivity is controlled by steric effects and transition-state stability. For example, halogenation of cyclopropane derivatives proceeds via an SN2-like transition state with inversion of configuration, as demonstrated by NMR analysis of deuterated isomers . Initiators (e.g., benzoyl peroxide) accelerate radical formation, while inhibitors (e.g., benzoquinone) suppress side reactions .

Q. How does the formation of azeotropic mixtures affect purification?

- Methodological Answer : Azeotrope formation with solvents like hydrogen fluoride (HF) complicates distillation. Fractional distillation under reduced pressure or use of entrainers (e.g., perfluorocarbons) can enhance separation efficiency. Refer to azeotropic composition studies of structurally similar compounds (e.g., 1,1,1,3,3-pentachloropropane-HF systems) for methodological guidance .

Q. What analytical methods resolve contradictions in reported thermodynamic properties?

- Methodological Answer : Discrepancies in boiling points or densities (e.g., 190.45°C vs. 191.3°C ) require validation via differential scanning calorimetry (DSC) or precise manometric techniques. Computational methods (e.g., QSPR models) can predict properties like vapor pressure and heat capacity, cross-referenced with experimental data .

Q. How do computational models predict environmental persistence and degradation pathways?

- Methodological Answer : Use density functional theory (DFT) to estimate bond dissociation energies and hydrolysis rates. Comparative studies with analogs (e.g., 1,2-dichloropropane) suggest aerobic biodegradation as a potential pathway, though experimental validation via OECD 301B tests is necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products